Einecs 245-498-2

Description

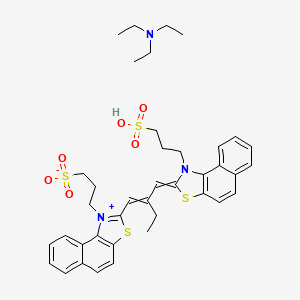

Structure

3D Structure of Parent

Properties

CAS No. |

23216-67-3 |

|---|---|

Molecular Formula |

C39H47N3O6S4 |

Molecular Weight |

782.1 g/mol |

IUPAC Name |

N,N-diethylethanamine;3-[2-[(E)-2-[(Z)-[1-(3-sulfopropyl)benzo[e][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C33H32N2O6S4.C6H15N/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31;1-4-7(5-2)6-3/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |

InChI Key |

IRGJPQDDBXQCAP-UHFFFAOYSA-N |

SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O.CCN(CC)CC |

Isomeric SMILES |

CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O.CCN(CC)CC |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O.CCN(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzothiacarbocyanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core properties of 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzothiacarbocyanine, a fluorescent dye with applications in biological research and drug development. Due to the specificity of the nomenclature, this guide focuses on the well-documented derivative, 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzo-9-ethylthiacarbocyanine betaine , often referred to in scientific literature as DEC. This compound is a water-soluble, anionic cyanine dye known for its sensitivity to its microenvironment, making it a valuable tool for probing molecular interactions. Its utility is particularly noted in the study of protein binding and conformational changes.

Core Properties

The properties of 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzo-9-ethylthiacarbocyanine betaine are summarized below. These have been compiled from chemical supplier data and research publications.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 23216-67-3 | [1][2] |

| Molecular Formula | C₃₉H₄₇N₃O₆S₄ | [1] |

| Molecular Weight | 782.1 g/mol | [1] |

| Melting Point | 230 °C (decomposes) | [2] |

| Appearance | Powder | |

| Solubility | Water |

Spectral Properties

The spectral properties of this dye are highly dependent on its environment, such as the solvent and the presence of binding partners like proteins. In aqueous solutions, it can exist in equilibrium between different forms, including monomers and aggregates (dimers).

| Property | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~535 nm | Aqueous Solution (monomer/dimer equilibrium) | |

| Molar Absorptivity (ε) | Data not available | ||

| Emission Maximum (λem) | Data not available | ||

| Fluorescence Quantum Yield (ΦF) | Data not available | ||

| Stokes Shift | Data not available |

Synthesis

A plausible synthetic route, based on the synthesis of similar thiacarbocyanine dyes, is outlined below.

General Synthetic Pathway for Thiacarbocyanine Dyes

Caption: General synthetic scheme for symmetrical thiacarbocyanine dyes.

Experimental Protocols

A primary application of this dye is as a fluorescent probe to study protein binding, particularly with serum albumins. The interaction with proteins like human serum albumin (HSA) can lead to the decomposition of dye dimers and a shift in the equilibrium towards the trans-monomer form, which is accompanied by a significant increase in fluorescence.

Determination of Protein-Dye Binding Affinity via Fluorescence Titration

This protocol outlines a general method for determining the binding constant between the dye and a protein, such as HSA, using fluorescence spectroscopy.

Objective: To quantify the binding affinity (Ka) and stoichiometry of the dye-protein interaction.

Materials:

-

3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzo-9-ethylthiacarbocyanine betaine (DEC) stock solution (e.g., 1 mM in water).

-

Human Serum Albumin (HSA) stock solution of known concentration (e.g., 100 µM in phosphate-buffered saline, PBS).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fluorometer and quartz cuvettes.

Methodology:

-

Preparation of Solutions:

-

Prepare a working solution of the dye at a fixed concentration (e.g., 1 µM) in PBS.

-

Prepare a series of protein solutions of varying concentrations by diluting the HSA stock solution with PBS.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer. This should be at or near the absorption maximum of the dye-protein complex. A preliminary absorption scan of a dye-protein mixture is recommended to determine the optimal excitation wavelength.

-

Record the fluorescence emission spectrum of the dye solution alone.

-

Sequentially add small aliquots of the concentrated HSA solution to the dye solution in the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate (e.g., 2-5 minutes).

-

Record the fluorescence emission spectrum. The fluorescence intensity at the emission maximum of the bound dye should increase with increasing protein concentration.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the total protein concentration.

-

Analyze the binding isotherm using a suitable binding model, such as the Scatchard equation or by non-linear regression fitting to a one-site binding model, to determine the binding constant (Ka) and the number of binding sites (n).

-

Experimental Workflow Diagram

Caption: Workflow for determining protein-dye binding affinity.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway directly associated with 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzothiacarbocyanine in the reviewed literature. Its primary role is as an extrinsic fluorescent probe to investigate the properties and interactions of other molecules, rather than being an active participant in a biological signaling cascade.

The logical relationship in its application revolves around the principle of fluorescence enhancement upon binding.

Caption: Logical relationship of dye fluorescence and protein binding.

Conclusion

3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzo-9-ethylthiacarbocyanine betaine is a valuable fluorescent probe for biophysical studies, particularly for characterizing protein binding and conformational changes. Its water solubility and environmentally sensitive fluorescence make it a useful tool in drug development for screening interactions with target proteins. Further research to fully characterize its photophysical properties in a range of solvents would be beneficial for expanding its applications.

References

Einecs 245-498-2 chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under EINECS number 245-498-2. The document details its chemical structure, properties, a representative synthesis protocol, and its applications in biomedical research, with a particular focus on its utility for professionals in drug development.

Chemical Identification and Structure

The compound associated with EINECS 245-498-2 is a symmetrical thiacarbocyanine dye. Its systematic name is Hydrogen 1-(3-sulphonatopropyl)-2-(2-((1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolin-2-ylidene)methyl)but-1-enyl)naphtho(1,2-d)thiazolium, compound with triethylamine.[1] For clarity and common usage, it is often referred to by other names such as 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzo-9-ethylthiacarbocyanine betaine triethylammonium salt.

Chemical Structure:

The core structure consists of two naphtho[1,2-d]thiazole heterocycles linked by a polymethine bridge. Each heterocyclic nitrogen is substituted with a sulfopropyl group, conferring water solubility. The positive charge on one of the thiazolium rings is internally compensated by the negative charge of the sulfonate groups, forming a betaine structure. The triethylammonium salt is also present.

(A more detailed 2D representation of the chemical structure can be found in public chemical databases such as PubChem, CID 90888.) [2]

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its application in experimental settings, particularly for solution preparation and spectroscopic analysis.

| Property | Value | Reference |

| EINECS Number | 245-498-2 | [2] |

| CAS Number | 23216-67-3 | [2] |

| Molecular Formula | C39H47N3O6S4 | [2] |

| Molecular Weight | 782.1 g/mol | |

| Appearance | Typically a solid powder | |

| Solubility | Water soluble |

Synthesis

Representative Experimental Protocol for Symmetrical Thiacarbocyanine Dye Synthesis:

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Step 1: Quaternization of the Heterocyclic Base

-

A solution of 2-methylnaphtho[1,2-d]thiazole (1 equivalent) in a suitable high-boiling solvent such as pyridine or dimethylformamide (DMF) is prepared.

-

An excess of 1,3-propanesultone (e.g., 1.2 equivalents) is added to the solution.

-

The reaction mixture is heated under reflux for several hours (typically 4-8 hours) to effect the N-alkylation with the sulfopropyl group.

-

Upon cooling, the quaternary salt, 2-methyl-3-(3-sulfopropyl)naphtho[1,2-d]thiazolium, precipitates and can be collected by filtration, washed with a non-polar solvent like acetone or ether, and dried.

Step 2: Condensation to Form the Thiacarbocyanine Dye

-

The quaternary salt from Step 1 (2 equivalents) is dissolved in a suitable solvent, often a mixture of pyridine and acetic anhydride.

-

A linking agent, such as triethyl orthoformate (for a single carbon bridge) or a derivative for a longer polymethine chain, is added to the solution. For the ethyl-substituted bridge in this compound, a more complex linking agent like 1,1,3,3-tetraethoxypropane would be a starting point, followed by reaction with an ethyl Grignard reagent in a separate step, or a more direct condensation with a suitable ethyl-containing linking agent.

-

The reaction mixture is heated, often to reflux, for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by observing the formation of the intensely colored dye, often tracked by UV-Vis spectroscopy.

-

After the reaction is complete, the mixture is cooled, and the dye is precipitated by the addition of a non-solvent, such as ether or acetone.

-

The crude dye is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixtures). The triethylamine is typically introduced during the workup or purification to form the corresponding salt.

Caption: Generalized workflow for the synthesis of symmetrical thiacarbocyanine dyes.

Biological Activity and Applications in Drug Development

While specific signaling pathway involvement for this compound has not been detailed in the available literature, its primary application lies in its use as a fluorescent probe. Cyanine dyes are widely used in biological research for labeling and tracking biomolecules.[1]

Interaction with Human Serum Albumin (HSA):

A key reported biological interaction of this dye is with Human Serum Albumin (HSA). This interaction is of significant interest in drug development as HSA is a major carrier protein in the bloodstream, and understanding drug-protein binding is crucial for pharmacokinetics. The binding of this dye to HSA leads to a conformational change, a cis-trans isomerization, which results in a significant increase in its fluorescence. This property can be exploited in high-throughput screening assays to study the binding of potential drug candidates to HSA.

Experimental Protocol for Studying Protein Binding:

-

Preparation of Stock Solutions: Prepare a stock solution of the thiacarbocyanine dye in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of HSA in the same buffer.

-

Titration Experiment: In a multi-well plate suitable for fluorescence measurements, add a fixed concentration of the dye to each well.

-

Add increasing concentrations of HSA to the wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The excitation and emission wavelengths should be optimized for the dye (typically in the green-yellow region of the spectrum).

-

Data Analysis: Plot the change in fluorescence intensity as a function of the HSA concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the binding affinity (Kd) and stoichiometry of the interaction.

Caption: Experimental workflow for determining protein binding affinity using a fluorescent probe.

Relevance to Drug Development:

-

High-Throughput Screening: The fluorescence enhancement upon protein binding makes this dye suitable for developing high-throughput screening assays to identify compounds that bind to specific proteins.

-

Pharmacokinetics: By studying the displacement of the dye from its protein-bound state by a drug candidate, researchers can gain insights into the drug's binding affinity and potential pharmacokinetic properties.

-

Fluorescent Labeling: Cyanine dyes, in general, are used to fluorescently label antibodies, peptides, and other targeting moieties to visualize their distribution and target engagement in cells and tissues, which is a critical step in the development of targeted therapies.[3]

Conclusion

This compound, a symmetrical thiacarbocyanine dye, is a valuable tool for researchers in the life sciences and drug development. While detailed information on its involvement in specific signaling pathways is limited, its utility as a fluorescent probe for studying protein-ligand interactions is well-documented. The provided representative synthesis and experimental protocols offer a foundation for its practical application in the laboratory. Further research into the broader biological interactions of this compound could unveil new applications in diagnostics and therapeutic development.

References

An In-depth Technical Guide to Thiacarbocyanine Dyes for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and practical considerations for utilizing thiacarbocyanine dyes in fluorescence microscopy. Thiacarbocyanine dyes are a class of cyanine dyes characterized by a sulfur atom in the heterocyclic rings flanking a polymethine chain. Their versatile photophysical properties and affinity for various biological structures make them invaluable tools in cellular imaging and analysis.

Core Principles of Thiacarbocyanine Dyes

Thiacarbocyanine dyes are synthetic polymethine dyes that typically consist of two nitrogen-containing heterocyclic moieties, often benzothiazole rings, linked by a conjugated chain of carbon atoms. The length of this polymethine chain is a primary determinant of the dye's absorption and emission wavelengths.

The fluorescence of thiacarbocyanine dyes is governed by the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). Upon absorption of a photon of appropriate energy, an electron is promoted to the S₁ state. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This energy difference between the absorbed and emitted light is known as the Stokes shift.

Several factors can influence the photophysical properties of thiacarbocyanine dyes, including the solvent environment, temperature, and the formation of aggregates. Understanding these factors is crucial for optimizing their performance in fluorescence microscopy applications.

Quantitative Photophysical Properties

The selection of a suitable thiacarbocyanine dye for a specific application depends on its unique photophysical characteristics. The following table summarizes key quantitative data for a selection of commercially available thiacarbocyanine dyes.

| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 3,3'-Diethylthiacarbocyanine Iodide | DiSC₂(3) | 559 | 570 | 161,000 (in ethanol)[1] | 0.05 (in ethanol)[1] | ~1.0-3.0 |

| Thioflavin T | ThT | ~450 | ~482 (bound to amyloid fibrils) | ~36,000 (bound) | Varies significantly with binding | ~2.0-3.0 (bound) |

| 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine Perchlorate | DiI | 549 | 565 | ~150,000 | ~0.1-0.5 (in membranes) | ~1.0-3.0 |

| 3,3'-Dipropylthiadicarbocyanine Iodide | DiSC₃(5) | 622 | 670 | ~250,000 | Varies with membrane potential | ~1.0-2.0 |

Note: Photophysical properties can vary depending on the solvent, temperature, and binding state of the dye. The values presented here are approximate and should be used as a guide.

Experimental Protocols

Detailed methodologies for common applications of thiacarbocyanine dyes in fluorescence microscopy are provided below.

General Protocol for Live-Cell Imaging with Thiacarbocyanine Dyes

This protocol provides a general framework for staining live cells with thiacarbocyanine dyes. Optimization of dye concentration, incubation time, and temperature is often necessary for specific cell types and experimental conditions.

Materials:

-

Thiacarbocyanine dye stock solution (e.g., 1-5 mM in DMSO or ethanol)

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare Staining Solution: Dilute the thiacarbocyanine dye stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM).

-

Cell Preparation: Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

-

Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.

-

Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the dye's excitation and emission spectra.

Specific Protocol: Staining of Amyloid Fibrils with Thioflavin T (ThT)

Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils. This makes it a widely used tool for the detection and quantification of protein aggregates.

Materials:

-

Thioflavin T (ThT)

-

Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

-

Protein sample (aggregated and non-aggregated controls)

-

Fluorometer or fluorescence microscope with appropriate filters (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water.[2] Filter the solution through a 0.2 µm filter. This stock solution should be stored in the dark.

-

Prepare ThT Working Solution: Dilute the ThT stock solution in phosphate buffer to a final concentration of 25 µM.[2]

-

Sample Preparation: Prepare your protein samples, including a negative control (monomeric protein) and a positive control (pre-formed fibrils).

-

Staining and Measurement (Fluorometer):

-

Add the ThT working solution to a black 96-well plate.

-

Add the protein samples to the wells.

-

Measure the fluorescence intensity immediately using a plate reader with excitation set to ~450 nm and emission to ~485 nm.

-

-

Staining and Imaging (Microscopy):

-

Incubate the protein aggregates with the ThT working solution for a few minutes.

-

Mount the sample on a microscope slide.

-

Image using a fluorescence microscope with appropriate filter sets. Amyloid structures will appear brightly fluorescent.

-

Specific Protocol: Membrane Staining of Live Neurons with DiI

DiI is a lipophilic carbocyanine dye that diffuses laterally within the plasma membrane, making it an excellent tracer for neuronal morphology.

Materials:

-

DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate)

-

Cell culture medium or appropriate buffer

-

Neuronal culture or tissue slice

-

Fluorescence microscope

Procedure:

-

Prepare DiI Stock Solution: Prepare a stock solution of DiI in DMSO or ethanol (e.g., 1 mg/mL).

-

Staining:

-

For cell cultures: Dilute the DiI stock solution in culture medium to a final concentration of 1-10 µg/mL. Incubate the cells for 5-20 minutes at 37°C.

-

For tissue slices: Apply a small crystal of DiI directly to the area of interest on the fixed or live tissue slice. The dye will diffuse along the neuronal membranes over time (hours to days depending on the temperature and tissue).

-

-

Washing: Gently wash the sample with fresh medium or buffer to remove excess dye.

-

Imaging: Image the stained neurons using a fluorescence microscope with a filter set appropriate for DiI (Excitation: ~549 nm, Emission: ~565 nm).

Specific Protocol: Measurement of Membrane Potential with DiSC₃(5)

DiSC₃(5) is a slow-response, potentiometric dye that accumulates in hyperpolarized cells, leading to fluorescence quenching. Depolarization causes the release of the dye and an increase in fluorescence.

Materials:

-

DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide)

-

Appropriate buffer or medium (e.g., HBSS)

-

Cell suspension

-

Fluorometer or fluorescence microscope

Procedure:

-

Prepare DiSC₃(5) Stock Solution: Prepare a stock solution of DiSC₃(5) in DMSO (e.g., 1 mM).

-

Cell Loading: Add the DiSC₃(5) stock solution to the cell suspension in buffer to a final concentration of 0.1-2 µM.[3] Incubate for 15-30 minutes to allow the dye to equilibrate across the membrane.

-

Measurement:

-

Fluorometer: Monitor the fluorescence intensity over time. A decrease in fluorescence indicates dye uptake and cell hyperpolarization. Addition of a depolarizing agent (e.g., high potassium buffer or an ionophore like valinomycin) will cause an increase in fluorescence.

-

Microscopy: Image the cells before and after treatment with a stimulus that alters membrane potential. Changes in cellular fluorescence intensity will reflect changes in membrane potential. For microscopic analysis, cells can be incubated with 2 µM DiSC₃(5) in their growth medium.[3]

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key principles and workflows related to the use of thiacarbocyanine dyes in fluorescence microscopy.

Caption: Jablonski diagram illustrating the photophysical processes of a thiacarbocyanine dye.

Caption: A typical experimental workflow for fluorescence microscopy using thiacarbocyanine dyes.

Caption: Key factors influencing the fluorescence properties of thiacarbocyanine dyes.

Health and Safety Considerations

Thiacarbocyanine dyes, like many organic dyes, should be handled with care in a laboratory setting. While specific toxicity data may vary between individual dyes, general safety precautions should always be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling thiacarbocyanine dyes, especially in their powdered form.

-

Inhalation: Avoid inhaling the dye powder. Handle powders in a well-ventilated area or a fume hood.

-

Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.

-

Storage: Store dyes in a cool, dry, and dark place in tightly sealed containers.

-

Disposal: Dispose of dye waste in accordance with local regulations. Avoid releasing large quantities of dye into the environment.

For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer for the particular dye you are using. The SDS for 3,3'-Diethylthiatricarbocyanine iodide, for example, indicates that it may cause skin and eye irritation.[4]

By understanding the fundamental principles, familiarizing themselves with the quantitative data and experimental protocols, and adhering to safety guidelines, researchers can effectively harness the power of thiacarbocyanine dyes for their fluorescence microscopy studies.

References

- 1. PhotochemCAD | 3,3'-Diethylthiacarbocyanine iodide [photochemcad.com]

- 2. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioflavin T spectroscopic assay [assay-protocol.com]

The Versatility of Cyanine Dyes in Modern Biological Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biological research and drug development, the ability to visualize and quantify cellular processes with high precision is paramount. Cyanine dyes, a class of synthetic fluorescent molecules, have emerged as indispensable tools for a wide array of bio-imaging applications. Their exceptional brightness, photostability, and tunable spectral properties have solidified their position as superior alternatives to traditional fluorophores like fluorescein and rhodamines.[1][2] This technical guide provides an in-depth exploration of the applications of cyanine dyes in biological imaging, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Properties and Advantages of Cyanine Dyes

Cyanine dyes belong to the polymethine group of dyes, characterized by a conjugated system of alternating single and double bonds between two nitrogen-containing heterocyclic nuclei.[1] This extended π-electron system is responsible for their strong light absorption and intense fluorescence emission. The length of the polymethine chain is a key determinant of the dye's spectral properties; increasing the chain length shifts the absorption and emission wavelengths to longer, near-infrared (NIR) regions.[3] This tunability allows for the selection of dyes across the visible and NIR spectrum, making them ideal for multicolor imaging experiments.[1]

Key advantages of cyanine dyes include:

-

High Molar Extinction Coefficients: Cyanine dyes exhibit exceptionally high molar absorptivities, often in the range of 150,000 to 250,000 M⁻¹cm⁻¹, contributing to their remarkable brightness.[1]

-

Good Quantum Yields: Many cyanine dyes possess moderate to high fluorescence quantum yields, efficiently converting absorbed light into emitted fluorescence.

-

Photostability: Compared to many traditional dyes, cyanine dyes are more resistant to photobleaching, allowing for longer exposure times and time-lapse imaging.[2]

-

pH Insensitivity: The fluorescence of most cyanine dyes is stable over a broad pH range, a crucial feature for experiments in varying cellular environments.[2]

-

Water Solubility: The introduction of sulfonate groups creates water-soluble versions of cyanine dyes (e.g., sulfo-Cy dyes), simplifying conjugation to biomolecules in aqueous buffers.[1]

Quantitative Data of Common Cyanine Dyes

For the effective design of fluorescence imaging experiments, a clear understanding of the photophysical properties of the chosen dyes is essential. The following table summarizes the key quantitative data for some of the most widely used cyanine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy2 | ~492 | ~510 | ~150,000 | ~0.12 |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15[4] |

| Cy3.5 | ~581 | ~596 | ~150,000 | ~0.20 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.27[4] |

| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.28 |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.12 |

| PE-Cyanine7 | 496, 565 | ~774 | - | ~0.2[5] |

Applications and Experimental Protocols

Cyanine dyes have found widespread use in a multitude of biological imaging techniques, from the microscopic examination of single cells to the macroscopic visualization of processes within living organisms.

Fluorescence Microscopy: Immunofluorescence Staining

Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells and tissues. Cyanine dyes, particularly Cy3 and Cy5, are popular choices for fluorescently labeling antibodies due to their brightness and distinct spectral separation, making them ideal for multicolor imaging.[6]

This protocol outlines the steps for the indirect immunofluorescent staining of two different target proteins in cultured adherent cells.

Materials:

-

Adherent cells grown on sterile glass coverslips in a petri dish

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibodies (from two different host species, e.g., rabbit and mouse)

-

Cy3-conjugated anti-rabbit secondary antibody

-

Cy5-conjugated anti-mouse secondary antibody

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Seed adherent cells onto sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Washing: Gently wash the cells three times with PBS to remove the culture medium.

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the two primary antibodies (from different species) to their optimal concentrations in the blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the Cy3 and Cy5-conjugated secondary antibodies in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Final Washes: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI, Cy3, and Cy5.

Flow Cytometry: Cell Surface Marker Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension. Cyanine dyes are frequently used in tandem with other fluorophores, such as phycoerythrin (PE), to create bright probes with large Stokes shifts. PE-Cyanine7 (PE-Cy7) is a common tandem dye used for multicolor flow cytometry, excited by the 488 nm or 561 nm laser and emitting in the far-red region.[5][7]

This protocol describes the staining of a cell surface marker on human PBMCs for analysis by flow cytometry.

Materials:

-

Isolated human PBMCs in a single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

PE-Cyanine7 conjugated primary antibody (e.g., anti-human CD4)

-

PE-Cyanine7 conjugated isotype control antibody

-

Fixable Viability Dye (optional)

-

7-AAD or Propidium Iodide (for dead cell exclusion if not using a fixable dye)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Start with a single-cell suspension of human PBMCs. Adjust the cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

-

Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

Fc Receptor Blocking (Optional but Recommended): To prevent non-specific binding of antibodies to Fc receptors, add an Fc blocking reagent and incubate for 10 minutes at 4°C.

-

Antibody Staining: Add the predetermined optimal concentration of the PE-Cyanine7 conjugated primary antibody to the appropriate tubes. Add the same concentration of the PE-Cyanine7 isotype control to a separate tube.

-

Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.

-

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant and Resuspend: Carefully decant the supernatant. Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Dead Cell Staining (if not using a fixable dye): Just before analysis, add 7-AAD or Propidium Iodide to the cell suspension to label dead cells.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for PE-Cyanine7.

In Vivo Imaging: Tracking Biological Processes in Living Animals

The development of near-infrared (NIR) cyanine dyes, such as Cy5.5 and Cy7, has revolutionized in vivo imaging.[3] The longer wavelengths of NIR light (700-900 nm) can penetrate deeper into tissues with reduced autofluorescence, enabling the non-invasive visualization of biological processes in small animals.[8]

This protocol provides a general framework for imaging a tumor in a mouse model using a cyanine dye-conjugated targeting molecule (e.g., an antibody or peptide).

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Cy7-labeled targeting agent

-

Sterile PBS or other appropriate vehicle for injection

-

Anesthesia (e.g., isoflurane or injectable anesthetic)

-

In vivo imaging system equipped for NIR fluorescence imaging

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of an appropriate anesthetic.

-

Pre-injection Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before injecting the imaging agent to determine the level of background autofluorescence.

-

Injection of Imaging Agent: Inject the Cy7-labeled targeting agent intravenously (e.g., via the tail vein). The volume and concentration of the injectate should be optimized for the specific agent and animal model.

-

Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the agent.

-

Image Analysis: Analyze the acquired images to quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues over time.

-

Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo imaging results and obtain a more precise biodistribution profile.

Organelle Staining: Visualizing Mitochondria

Specific cyanine dyes can be used to stain various cellular organelles. For instance, certain cationic cyanine dyes accumulate in mitochondria due to the negative mitochondrial membrane potential. This allows for the visualization of mitochondrial morphology and the assessment of mitochondrial health.

This protocol describes the staining of mitochondria in live, cultured cells.

Materials:

-

Live cells cultured on a glass-bottom dish or chamber slide

-

Complete cell culture medium

-

Mitochondria-staining cyanine dye (e.g., a commercially available mitochondria-specific cyanine dye)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Cell Culture: Culture live cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

-

Prepare Staining Solution: Dilute the mitochondria-staining cyanine dye to its recommended working concentration in pre-warmed complete cell culture medium.

-

Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, or as recommended by the dye manufacturer.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the cyanine dye. Live-cell imaging can be performed to observe mitochondrial dynamics.

Conclusion

Cyanine dyes represent a powerful and versatile class of fluorescent probes that have significantly advanced the field of biological imaging. Their exceptional photophysical properties, coupled with their adaptability for various bioconjugation strategies, have enabled researchers to explore cellular and organismal biology with unprecedented detail. From multicolor immunofluorescence and high-throughput flow cytometry to non-invasive in vivo imaging, cyanine dyes continue to be at the forefront of biological discovery. This technical guide provides a solid foundation for the effective utilization of these remarkable molecules, empowering researchers to design and execute robust and informative imaging experiments.

References

- 1. Cyanines | AAT Bioquest [aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PE-Cy®7 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 6. Immunofluorescence Technique | Rockland [rockland.com]

- 7. PE-Cyanine7 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to J-aggregates of Thiacarbocyanine Dames

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of J-aggregates of thiacarbocyanine dyes, focusing on their formation, characterization, and potential applications in research and drug development.

Introduction to J-aggregates

J-aggregates are a fascinating class of supramolecular assemblies formed by the spontaneous self-organization of cyanine dyes. These aggregates exhibit unique photophysical properties that differ significantly from their constituent monomeric dyes. A key characteristic of J-aggregates is the appearance of a sharp, narrow, and red-shifted absorption band, known as the J-band, relative to the monomer absorption. This phenomenon is accompanied by a strong fluorescence emission with a small Stokes shift.

The formation of J-aggregates arises from the specific head-to-tail arrangement of the dye molecules, leading to strong excitonic coupling between their transition dipoles. This coherent coupling results in the delocalization of the excited state over multiple molecules, giving rise to the characteristic spectral properties. Thiacarbocyanine dyes are a prominent class of cyanine dyes that readily form J-aggregates, making them ideal candidates for a wide range of applications, including bioimaging, biosensing, and photodynamic therapy.

Formation of Thiacarbocyanine J-aggregates

The formation of thiacarbocyanine J-aggregates is a complex process influenced by several factors, including the molecular structure of the dye, solvent polarity, temperature, dye concentration, and the presence of additives such as salts or polymers.

dot

Caption: Factors influencing the formation of thiacarbocyanine J-aggregates.

In aqueous solutions, the hydrophobic nature of the thiacarbocyanine dye molecules drives their aggregation to minimize contact with water. The addition of salts can screen the electrostatic repulsion between charged dye molecules, further promoting aggregation. Polymers and surfactants can act as templates, directing the self-assembly of the dye molecules into well-ordered J-aggregates.

Photophysical Properties of Thiacarbocyanine J-aggregates

The unique arrangement of molecules in J-aggregates leads to distinct photophysical properties compared to the monomeric dyes.

| Property | Monomer | J-aggregate |

| Absorption Spectrum | Broad band | Sharp, narrow, red-shifted (J-band) |

| Emission Spectrum | Broad band | Sharp, narrow band |

| Stokes Shift | Typically larger | Typically smaller |

| Fluorescence Quantum Yield | Variable | Often enhanced |

| Fluorescence Lifetime | Nanoseconds | Picoseconds (due to superradiance) |

Table 1: Comparison of Photophysical Properties of Monomeric and J-aggregated Thiacarbocyanine Dyes.

The red shift of the J-band is a direct consequence of the excitonic coupling in the head-to-tail arrangement of the dye molecules. The narrowness of the band indicates a high degree of order within the aggregate. The enhanced fluorescence quantum yield and shortened fluorescence lifetime are attributed to a phenomenon known as superradiance, where the coupled molecules emit light coherently.[1]

Quantitative Data on Thiacarbocyanine J-aggregates

The following table summarizes key quantitative data for some common thiacarbocyanine dyes that form J-aggregates.

| Dye | Solvent/Substrate | Absorption Maxima (nm) | Emission Maxima (nm) | Stokes Shift (nm) | Fluorescence Lifetime (ps) | Reference |

| A-Et-Cl | PVA film | 580 | 590 | 10 | - | [2] |

| C-H-Cl | TFP solution | 430 | 480 | 50 | - | [3] |

| Phenol-substituted Cy5 | Aqueous NaCl (100 mM) | 796 | ~800 | ~4 | - | [4] |

| N,N'-dioctadecyl thiacyanine perchlorate (NK) | LB film (30 mN/m) | 462 | 463 | 1 | - | [5] |

| IR 820 | Aqueous NaCl (20 mM) | - | 1217 | - | 89 ± 2 | [3] |

| IR 820 | Aqueous NaCl (500 mM) | - | 1365 | - | 16 ± 1 | [3] |

Table 2: Quantitative Photophysical Data for Selected Thiacarbocyanine J-aggregates. Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Preparation of Thiacarbocyanine J-aggregates in Aqueous Solution

This protocol describes a general method for inducing J-aggregation in an aqueous solution using a salt.

Materials:

-

Thiacarbocyanine dye stock solution (e.g., in methanol or DMSO)

-

Ultrapure water

-

Salt solution (e.g., NaCl)

-

Spectrophotometer cuvettes

Procedure:

-

Prepare a dilute aqueous solution of the thiacarbocyanine dye from the stock solution. The final concentration will depend on the specific dye and should be optimized.

-

Record the UV-Vis absorption spectrum of the monomeric dye solution.

-

Incrementally add small aliquots of the salt solution to the dye solution.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the UV-Vis absorption spectrum after each salt addition.

-

Monitor the appearance and growth of the red-shifted J-band.

-

Continue adding salt until the J-band intensity reaches a maximum and stabilizes.

Characterization by UV-Visible and Fluorescence Spectroscopy

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorometer

Procedure:

-

UV-Visible Spectroscopy:

-

Acquire the absorption spectrum of the J-aggregate solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorption (λmax) for both the monomer and the J-aggregate.

-

The presence of a sharp, red-shifted band confirms the formation of J-aggregates.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength at or near the λmax of the J-band.

-

Acquire the fluorescence emission spectrum.

-

Determine the wavelength of maximum emission.

-

The Stokes shift can be calculated as the difference between the emission and absorption maxima of the J-aggregate.

-

dot

References

- 1. nano.eecs.berkeley.edu [nano.eecs.berkeley.edu]

- 2. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Adjustable Fluorescence Emission of J-Aggregated Tricarbocyanine in the Near-Infrared-II Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

In-Depth Technical Guide: Aqueous Solubility and Stability of Einecs 245-498-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the aqueous solubility and stability of the chemical substance identified by EINECS number 245-498-2. This compound, a member of the thiacarbocyanine dye family, is chemically known as Hydrogen 1-(3-sulphonatopropyl)-2-(2-((1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolin-2-ylidene)methyl)but-1-enyl)naphtho(1,2-d)thiazolium, compound with triethylamine, with the corresponding CAS Number 23216-67-3.

Cyanine dyes are of significant interest in various scientific and technological fields, including as fluorescent probes and sensitizers. However, their utility can be limited by their behavior in aqueous environments. This guide consolidates available data on the solubility and stability of Einecs 245-498-2, presents relevant experimental protocols for characterization, and provides a framework for understanding its properties in aqueous solutions.

Chemical Identity

| Identifier | Value |

| EINECS Number | 245-498-2 |

| CAS Number | 23216-67-3 |

| Chemical Name | Hydrogen 1-(3-sulphonatopropyl)-2-(2-((1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolin-2-ylidene)methyl)but-1-enyl)naphtho(1,2-d)thiazolium, compound with triethylamine |

| Synonyms | 3,3'-BIS(3-SULFOPROPYL)-4,5:4',5'-DIBENZOTHIACARBOCYANINE |

| Molecular Formula | C39H47N3O6S4 |

| Molecular Weight | 782.07 g/mol |

Aqueous Solubility

The solubility of a substance in an aqueous medium is a critical parameter for its application in biological and pharmaceutical research. For cyanine dyes, aqueous solubility can be influenced by factors such as pH, temperature, and the presence of salts or other solutes.

Quantitative Solubility Data

The aggregation of thiacarbocyanine dyes in aqueous solutions is a known phenomenon that can significantly impact their apparent solubility. The formation of H- and J-aggregates is dependent on factors such as counterion size and electrolyte concentration.[1][2]

Experimental Protocol for Solubility Determination

For sparingly soluble compounds like this compound, the following experimental protocol, adapted from standard methods for determining the solubility of organic dyes, can be employed.

Method: Shake-Flask Method (adapted from OECD Guideline 105)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a glass flask.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the equilibration period is necessary to confirm saturation.

-

-

Sample Separation:

-

After equilibration, allow the undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe with a fine filter.

-

-

Quantification:

-

Analyze the concentration of the dissolved substance in the supernatant. Given the chromophoric nature of the dye, UV-Vis spectrophotometry is a suitable analytical method.

-

Prepare a calibration curve of absorbance versus known concentrations of this compound in a suitable solvent in which it is freely soluble.

-

Measure the absorbance of the saturated aqueous solution at the wavelength of maximum absorbance (λmax).

-

Calculate the concentration from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of g/L or mol/L at the specified temperature.

-

Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Stability in Aqueous Solutions

The stability of cyanine dyes in aqueous solutions is a critical consideration, as they can be susceptible to degradation through hydrolysis and photolysis.

Hydrolytic Stability

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis can be significantly influenced by pH and temperature. While specific data for this compound is not available, thiacarbocyanine dyes can be susceptible to hydrolysis, particularly at extreme pH values.

Photostability

Photostability refers to the ability of a compound to withstand exposure to light without undergoing chemical change. Cyanine dyes are known to be light-sensitive, and their degradation upon light exposure can limit their utility in applications requiring long-term fluorescence. The photostability of thiacarbocyanine dyes can be influenced by the surrounding environment and the presence of oxidizing or reducing agents.[3]

Experimental Protocol for Stability Assessment

The following protocols are based on OECD guidelines for chemical stability testing and can be adapted for this compound.

Protocol for Hydrolytic Stability (adapted from OECD Guideline 111)

-

Preparation of Test Solutions:

-

Prepare solutions of this compound in buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

-

The initial concentration should be low enough to ensure complete dissolution.

-

-

Incubation:

-

Store the test solutions in the dark at a constant temperature (e.g., 50 °C to accelerate degradation).

-

Include control samples stored at a lower temperature (e.g., 4 °C) to minimize degradation.

-

-

Sampling and Analysis:

-

At specified time intervals, withdraw aliquots from the test and control solutions.

-

Analyze the concentration of the parent compound using a suitable analytical method, such as HPLC-UV or LC-MS, to separate the parent compound from any degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each pH.

-

Determine the rate constant of hydrolysis and the half-life of the compound at each pH.

-

Logical Flow for Hydrolytic Stability Testing

Caption: Logical flow for assessing the hydrolytic stability of this compound.

Protocol for Photostability

-

Preparation of Test Solutions:

-

Prepare an aqueous solution of this compound of known concentration.

-

-

Light Exposure:

-

Expose the test solution to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight).

-

Wrap a control sample in aluminum foil and place it alongside the test sample to serve as a dark control.

-

Maintain a constant temperature throughout the experiment.

-

-

Sampling and Analysis:

-

At various time points, measure the absorbance or fluorescence of the test and control solutions.

-

A decrease in absorbance or fluorescence in the light-exposed sample compared to the dark control indicates photodegradation.

-

-

Data Analysis:

-

Calculate the quantum yield of photodegradation to quantify the photostability.

-

Summary and Conclusion

This compound is a thiacarbocyanine dye with limited, or at best, partial miscibility in aqueous solutions. This characteristic, along with the general susceptibility of cyanine dyes to aggregation and degradation, necessitates careful consideration for its use in aqueous environments. The experimental protocols outlined in this guide provide a framework for quantitatively determining the aqueous solubility and stability of this compound. Such data is essential for researchers and developers to effectively utilize this compound in applications ranging from bio-imaging to materials science, ensuring reproducibility and reliability of experimental outcomes. Further research to generate specific quantitative data for this compound is highly recommended.

References

- 1. Electrolyte-induced mesoscopic aggregation of thiacarbocyanine dye in aqueous solution: counterion size specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Spectroscopic Characterization of Thiacarbocyanine Dye Molecules Adsorbed on Hexagonal Boron Nitride: a Time-Resolved Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Principles of Fluorescent Probes for DNA Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles behind the use of fluorescent probes for the detection and quantification of specific DNA sequences. It covers the core mechanisms of fluorescence, details the various types of probes, and presents their applications in key molecular biology techniques.

Core Principles of Fluorescence in DNA Detection

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. This principle is harnessed in DNA detection through the use of fluorophores, which are molecules that can be excited by a light source to emit a detectable fluorescent signal.[1] The process is often described using the Jablonski diagram, which illustrates the electronic state transitions of a fluorophore.[2]

A critical concept in probe design is Fluorescence Resonance Energy Transfer (FRET) , a mechanism where an excited "donor" fluorophore transfers energy non-radiatively to a nearby "acceptor" molecule.[3][4] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over 1-10 nm.[3] Many probe technologies use a fluorophore (reporter) and a quencher molecule. The quencher acts as the acceptor and dissipates the energy as heat instead of light, effectively silencing the fluorescent signal when in close proximity to the reporter.[3]

Caption: General mechanism of FRET-based fluorescent probes.

Types of Fluorescent Probes

Fluorescent probes for DNA detection can be broadly categorized into two main classes: intercalating dyes and sequence-specific hybridization probes.

Intercalating Dyes

These dyes are not sequence-specific and exert their fluorescent effect by inserting themselves between the base pairs of double-stranded DNA (dsDNA).[5][6] The fluorescence of these dyes is significantly enhanced when they are bound to dsDNA compared to when they are free in solution.[7]

-

Mechanism: The dye molecule, often a planar structure, slides between the rungs of the DNA double helix.[6] This binding event causes a conformational change in the dye, leading to a dramatic increase in its quantum yield.

-

Common Example: SYBR® Green I is a widely used intercalating dye in quantitative real-time PCR (qPCR).[8] It binds to any dsDNA, making it a universal but non-specific detection method.[7][8]

-

Advantages: Cost-effective and simple to use, requiring only the addition of the dye to the reaction.[8][9]

-

Disadvantages: Lack of specificity means they will bind to any dsDNA, including primer-dimers and other non-specific amplification products, which can lead to inaccurate quantification.[8][10]

Sequence-Specific Hybridization Probes

These probes are single-stranded oligonucleotides designed to bind to a specific, complementary sequence in the target DNA.[11][12] Their design incorporates fluorophores and quenchers to generate a signal only upon successful hybridization. This sequence-specificity provides a significant advantage over intercalating dyes.[10]

Hydrolysis probes are the most common type of probe used in qPCR.[8] They are oligonucleotides with a fluorescent reporter dye on the 5' end and a quencher on the 3' end.[13]

-

Mechanism of Action:

-

During the annealing step of PCR, both the primers and the TaqMan probe bind to their complementary sequences on the target DNA.[13]

-

The proximity of the quencher to the reporter dye on the intact probe suppresses the reporter's fluorescence via FRET.[13]

-

As the Taq polymerase extends the primer during the extension phase, its 5' to 3' exonuclease activity degrades the probe bound downstream.[13][14]

-

This cleavage event permanently separates the reporter from the quencher, leading to an irreversible increase in fluorescence that is proportional to the amount of amplified product.[8][15]

-

Caption: Signaling pathway of a TaqMan hydrolysis probe.

Molecular beacons are oligonucleotide probes that form a hairpin (stem-loop) structure in their native state.[16][17] The loop portion contains the sequence complementary to the target DNA, while the stem is formed by complementary sequences at the 5' and 3' ends. A reporter fluorophore is attached to one end of the stem, and a quencher is attached to the other.

-

Mechanism of Action:

-

Closed State (No Target): In the absence of the target sequence, the probe maintains its hairpin shape. This holds the reporter and quencher in close proximity, resulting in efficient quenching of fluorescence.[16]

-

Open State (Target Present): When the probe encounters its target DNA, the loop sequence hybridizes to it. This binding event is more thermodynamically stable than the stem duplex, forcing the hairpin to undergo a conformational change and open up.[17]

-

This structural change separates the reporter and quencher, disrupting FRET and allowing the reporter to fluoresce.[17][18] This process is reversible.

-

Caption: Conformational states of a Molecular Beacon probe.

Quantitative Data of Common Dyes

The choice of fluorophore and quencher is critical for designing sensitive and specific assays. The spectral properties of these molecules determine the appropriate instrument settings for excitation and emission detection.

Table 1: Spectral Properties of Common Reporter Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications |

|---|---|---|---|

| 5-FAM | 495 | 520 | TaqMan Probes, Hybridization Probes |

| 6-FAM | 495 | 520 | TaqMan Probes, Hybridization Probes |

| TET | 521 | 536 | Multiplex qPCR, SNP Detection |

| HEX | 535 | 556 | Multiplex qPCR, VIC® alternative |

| Cy®3 | 546 | 563 | FISH, Microarrays |

| TAMRA | 564 | 579 | FRET quencher, Reporter dye |

| ROX | 576 | 601 | Passive reference dye in qPCR |

| Texas Red® | 586 | 610 | FISH, Microscopy |

| Cy®5 | 646 | 662 | FISH, FRET acceptor |

Data sourced from Jena Bioscience and Thermo Fisher Scientific.[15][19]

Table 2: Properties of Common Quenchers

| Quencher | Quenching Range (nm) | Key Feature |

|---|---|---|

| DABCYL | 380 - 530 | Non-fluorescent (dark) quencher |

| TAMRA | 520 - 570 | Fluorescent; can increase background |

| BHQ®-1 | 480 - 580 | Non-fluorescent; broad quenching range |

| BHQ®-2 | 550 - 650 | Non-fluorescent; for longer wavelength dyes |

| MGB | N/A | Minor Groove Binder; increases probe Tm |

Data sourced from Jena Bioscience and Thermo Fisher Scientific.[15][20]

Key Experimental Protocols

Fluorescent probes are integral to numerous modern molecular biology techniques. Below are overviews and generalized protocols for two of the most common applications.

Quantitative Real-Time PCR (qPCR)

qPCR is used to amplify and simultaneously quantify a targeted DNA molecule.[21] The detection of the amplified product is monitored in real-time by measuring the increase in fluorescence.[22][23]

Caption: The three core steps of a single qPCR cycle.

Generalized Protocol for Probe-Based (TaqMan®) qPCR:

-

Reaction Setup:

-

On ice, prepare a master mix containing:

-

qPCR Master Mix (contains Taq polymerase, dNTPs, MgCl₂, and buffer).

-

Forward Primer (e.g., 200-400 nM final concentration).

-

Reverse Primer (e.g., 200-400 nM final concentration).

-

TaqMan® Probe (e.g., 100-250 nM final concentration).

-

Nuclease-free water.

-

-

Aliquot the master mix into qPCR plate wells or tubes.

-

Add DNA template (e.g., cDNA, genomic DNA) to each respective well. Include no-template controls (NTCs).

-

Seal the plate/tubes, centrifuge briefly to collect contents, and place in the qPCR instrument.

-

-

Thermal Cycling Program:

-

Initial Denaturation/Polymerase Activation: 95°C for 2-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds (fluorescence data is collected at the end of this step).

-

-

-

Data Analysis:

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful cytogenetic technique that uses fluorescently labeled probes to visualize specific DNA sequences directly on chromosomes or within cells.[25][26] It is widely used in diagnostics and research to detect genetic abnormalities such as deletions, translocations, and amplifications.[27]

Caption: General experimental workflow for FISH.

Generalized Protocol for FISH:

-

Sample Preparation:

-

Denaturation:

-

Prepare a denaturation solution, typically containing formamide, which lowers the melting temperature of DNA.[27]

-

Immerse the slide in the heated denaturation solution (e.g., 70-75°C for 2-5 minutes) to separate the target chromosomal DNA into single strands.

-

Denature the fluorescent probe by heating it separately.

-

-

Hybridization:

-

Post-Hybridization Washes:

-

Carefully remove the coverslip.

-

Wash the slide in a series of stringent buffers (e.g., saline-sodium citrate with detergent) at an elevated temperature to remove any probes that have not bound specifically.[27]

-

-

Detection and Visualization:

-

Apply a counterstain, such as DAPI (4',6-diamidino-2-phenylindole), which stains all DNA and helps identify the chromosomes.

-

Mount the slide with an anti-fade medium.

-

Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate filters for the probe's fluorophore and the counterstain.[25][29] The location of the signal reveals the position of the target DNA sequence.[30]

-

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. genelink.com [genelink.com]

- 4. Nucleic acid-based fluorescent probes and their analytical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Should I use probe-based detection or dye-based detection for my qPCR analysis? | AAT Bioquest [aatbio.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. neb.com [neb.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Molecular beacon - Wikipedia [en.wikipedia.org]

- 17. sg.idtdna.com [sg.idtdna.com]

- 18. Molecular Engineering of DNA: Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. qPCR Technology: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

- 29. m.youtube.com [m.youtube.com]

- 30. youtube.com [youtube.com]

Illuminating the Genome: A Technical Guide to G-Quadruplex Structures and Their Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The G-Quadruplex Landscape

Beyond the canonical double helix, DNA and RNA can fold into a variety of secondary structures that play crucial roles in cellular processes. Among the most studied of these are G-quadruplexes (G4s), four-stranded structures formed in guanine-rich nucleic acid sequences. These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. The stability of G4s is notably enhanced by the presence of centrally located cations, particularly potassium (K+).[1][2]

G4 structures are not randomly distributed throughout the genome. They are significantly enriched in functionally important regions, including telomeres and the promoter regions of numerous genes, including many oncogenes.[3] This strategic positioning implicates them in the regulation of key cellular processes such as DNA replication, transcription, and translation.[1][2] The formation of G4s in promoter regions can act as a regulatory switch, repressing gene expression by hindering the binding of transcription factors. Their presence in telomeres is crucial for maintaining genomic stability.

The involvement of G-quadruplexes in the control of genes associated with cancer and other diseases has positioned them as promising therapeutic targets.[4][5][6][7][8] Stabilization of G4 structures in the promoters of oncogenes can downregulate their expression, offering a novel anti-cancer strategy. Consequently, the development of small molecules that can selectively bind to and stabilize G4s is an area of intense research in drug discovery.

Fluorescent Probes: Shedding Light on G-Quadruplexes

The study of G-quadruplexes in their native cellular environment requires sophisticated tools for their detection and visualization. Fluorescent probes have emerged as indispensable tools in G4 research, enabling scientists to study their formation, localization, and dynamics within living cells. These probes are typically small organic molecules whose fluorescence properties change significantly upon binding to G4 structures.

The ideal fluorescent probe for G-quadruplexes should possess several key characteristics:

-

High Selectivity: The probe should exhibit a strong binding preference for G4 structures over other nucleic acid forms, such as duplex DNA or single-stranded RNA, which are far more abundant in the cell.

-

Significant Fluorescence Response: Binding to a G4 should induce a readily detectable change in the probe's fluorescence, such as an increase in quantum yield ("light-up" probes), a shift in emission wavelength, or a change in fluorescence lifetime.

-

Cell Permeability: For live-cell imaging, the probe must be able to cross the cell membrane to reach its intracellular target.

-

Low Toxicity: The probe should not interfere with normal cellular processes at the concentrations required for imaging.

-

Photostability: The probe should be resistant to photobleaching during fluorescence microscopy.

The mechanism of action for these probes often involves interactions such as end-stacking on the terminal G-tetrads or binding to the grooves of the G4 structure. These interactions restrict the probe's molecular rotation, leading to an enhancement of its fluorescence.

Quantitative Data on G-Quadruplex Fluorescent Probes

The selection of a fluorescent probe for a specific application depends on its unique photophysical and binding properties. The following table summarizes key quantitative data for a selection of commonly used G-quadruplex fluorescent probes to facilitate comparison.

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) (Bound) | Binding Affinity (Kd, µM) | Selectivity (G4 vs. dsDNA) | Reference |

| Thioflavin T (ThT) | ~430 | ~485 | ~0.3 | Varies (µM range) | High | [6] |

| N-methyl mesoporphyrin IX (NMM) | ~393 | ~610 | ~0.1 | Varies (µM range) | Prefers parallel G4s | [9] |

| DAOTA-M2 | ~420 | ~650 | Not reported | Not reported | High | [10] |

| IMT | ~415 | ~500 | Not reported | Not reported | High (259- to 630-fold fluorescence enhancement for G4s) | [6] |

Note: Quantum yields and binding affinities can vary significantly depending on the specific G-quadruplex structure and buffer conditions. The selectivity is often reported as the fold-increase in fluorescence intensity upon binding to G4 DNA compared to duplex DNA.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of G-quadruplexes and their interaction with fluorescent probes.

Fluorescence Spectroscopy: Characterizing Probe Binding

This protocol describes a fluorescence titration experiment to determine the binding affinity of a fluorescent probe to a G-quadruplex.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence 5'-AGGG(TTAGGG)3-3')

-

Fluorescent probe stock solution (in DMSO or appropriate solvent)

-

Titration buffer (e.g., 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.3)

Procedure:

-

Oligonucleotide Annealing:

-

Dissolve the G-quadruplex-forming oligonucleotide in the titration buffer to a final concentration of ~100 µM.

-

Heat the solution to 95°C for 5 minutes.

-

Allow the solution to slowly cool to room temperature over several hours to ensure proper folding into the G-quadruplex structure.

-

Confirm G4 formation using Circular Dichroism (see protocol below).

-

-

Fluorescence Titration:

-

Prepare a solution of the fluorescent probe in the titration buffer at a fixed concentration (e.g., 1 µM) in a quartz cuvette.

-

Set the fluorometer to the excitation wavelength of the probe and record the emission spectrum.

-

Sequentially add small aliquots of the annealed G-quadruplex solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the emission spectrum.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution at each titration point.

-

Plot the change in fluorescence intensity as a function of the G-quadruplex concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (Kd).

-

Circular Dichroism (CD) Spectroscopy: Confirming G-Quadruplex Formation

CD spectroscopy is a powerful technique to confirm the formation of G-quadruplexes and to distinguish between different G4 topologies (e.g., parallel, antiparallel, hybrid).

Materials:

-

CD Spectropolarimeter equipped with a temperature controller

-

Quartz cuvette (1 mm path length)

-

Annealed G-quadruplex sample (from the fluorescence spectroscopy protocol)

-

Titration buffer

Procedure:

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.

-

Set the measurement parameters:

-

Wavelength range: 220-320 nm

-

Data pitch: 1 nm

-

Scanning speed: 100 nm/min

-

Bandwidth: 1 nm

-

Response time: 2 s

-

Accumulations: 3-5

-

-

-

Baseline Correction:

-

Record a baseline spectrum of the titration buffer in the cuvette.

-

-

Sample Measurement:

-

Carefully place the annealed G-quadruplex sample into the cuvette.

-

Record the CD spectrum of the sample.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the data from millidegrees to molar ellipticity.

-

Analyze the spectral features:

-

Parallel G4: Positive peak around 264 nm and a negative peak around 240 nm.

-

Antiparallel G4: Positive peak around 295 nm and a negative peak around 260 nm.

-

Hybrid G4: Positive peaks around 295 nm and 265 nm, and a negative peak around 240 nm.

-

-

Live-Cell Imaging: Visualizing G-Quadruplexes in their Native Environment

This protocol outlines the general steps for imaging G-quadruplexes in living cells using a fluorescent probe.

Materials:

-

Confocal laser scanning microscope (CLSM)

-

Cell culture dishes with glass bottoms

-

Cultured cells (e.g., HeLa, U2OS)

-

Cell culture medium

-

Fluorescent G4 probe

-

Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

-

Cell Culture and Seeding:

-

Culture cells to ~70-80% confluency.

-

Seed the cells onto glass-bottom dishes and allow them to adhere overnight.

-

-

Probe Incubation:

-

Prepare a working solution of the fluorescent G4 probe in cell culture medium at the desired concentration (typically in the low µM range).

-

Remove the old medium from the cells and add the probe-containing medium.

-

Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

-

Nuclear Staining (Optional):

-

If desired, add a nuclear counterstain like Hoechst 33342 to the medium for the last 10-15 minutes of incubation.

-

-

Imaging:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium or PBS to the dish.

-

Place the dish on the stage of the confocal microscope.

-

Set the imaging parameters (laser lines, detectors, pinhole size) appropriate for the fluorescent probe and nuclear stain.

-

Acquire images, focusing on the nucleus to observe G4-specific staining.

-